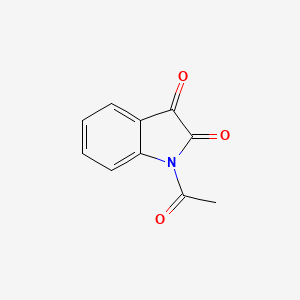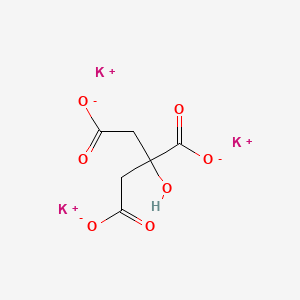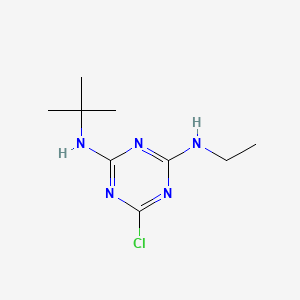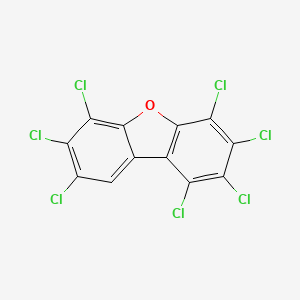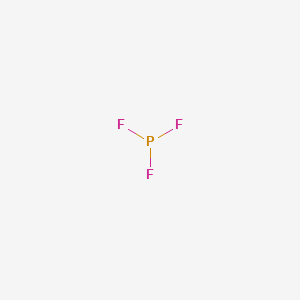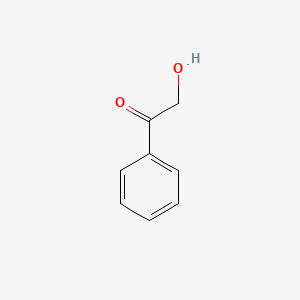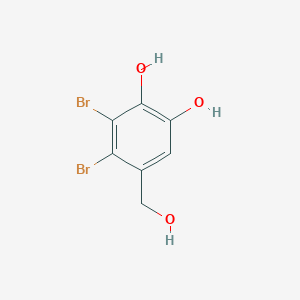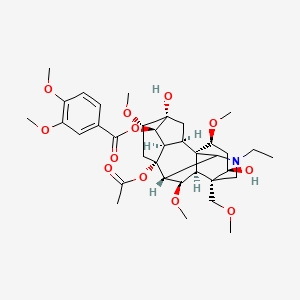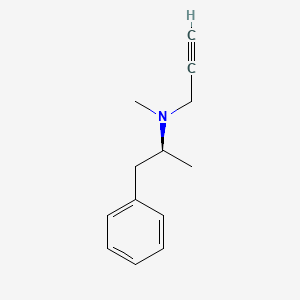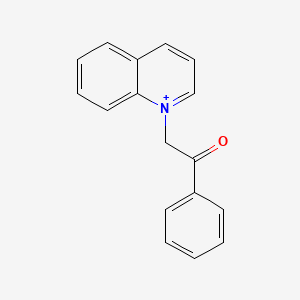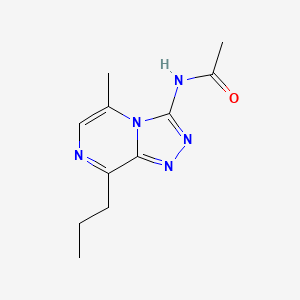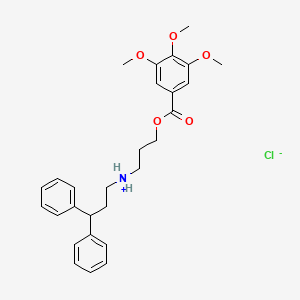![molecular formula C29H48O B1195927 10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 75479-11-7](/img/structure/B1195927.png)
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Acanthaster planci with data available.
Scientific Research Applications
Crystallographic Studies
The compound's molecular structure has been explored through crystallographic studies. These studies reveal details about the compound's molecular conformation, which is crucial for understanding its chemical properties and potential applications in materials science or pharmaceuticals. For example, the study by Ketuly et al. (2010) discusses the crystal structure of a similar compound, highlighting the orientations of peripheral groups and conformation about the C=C bond (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Steroidal Structure Analysis
Research into the structure of steroidal systems, which are similar to the compound , provides insights into biological interactions and potential pharmaceutical applications. The work by Zhou et al. (2015) on a compound with a fused four-ring steroidal system helps understand the conformations of such structures, which can be critical for drug design (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Potential in Synthesis of Bioactive Compounds
The compound's structure is relevant to synthesizing bioactive compounds. Research by Shaheen et al. (2014) discusses the synthesis of derivatives of sodium deoxycholate, which shares structural similarities with the compound. These derivatives show antimicrobial and antitumor activities, indicating potential pharmaceutical applications (Shaheen, Ali, Rosario, & Shah, 2014).
Structural Modifications and Biological Activities
Studies on structural modifications of similar compounds and their resultant biological activities provide insights into potential medical applications. For instance, research on dehydroepiandrosterone analogues by Huang et al. (2018) demonstrates how structural changes can significantly affect antiproliferative effects, which could be relevant to the compound (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).
Metabolism and Carcinogenic Potential
Coombs et al. (1985) investigated the in vitro metabolism of cyclopenta[a]phenanthrenes, closely related to the compound. Understanding its metabolism and potential carcinogenicity is vital for assessing its safety in pharmaceutical contexts (Coombs, Russell, Jones, & Ribeiro, 1985).
properties
CAS RN |
75479-11-7 |
|---|---|
Product Name |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-17(2)18(3)23-16-24(23)19(4)25-9-10-26-22-8-7-20-15-21(30)11-13-28(20,5)27(22)12-14-29(25,26)6/h8,17-21,23-27,30H,7,9-16H2,1-6H3 |
InChI Key |
NIOJVSIHZSJIAU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
synonyms |
22,23-methylene-24-methyl-5 alpha-cholest-7-en-3 beta-ol 23-demethylacanthasterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benz[c]acridine](/img/structure/B1195844.png)
